(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a 1H-pyrrole group at the 6-position. The pyridazine ring is further linked to a piperazine moiety, which is acylated by an m-tolyl methanone group. Its synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution for pyridazine functionalization, followed by piperazine coupling and subsequent ketone formation.
Properties
IUPAC Name |
(3-methylphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-16-5-4-6-17(15-16)20(26)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-3-10-23/h2-10,15H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPTZKCBNNBLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to a variety of biological activities. For instance, some pyrrolopyrazine derivatives have shown inhibitory effects on kinases.
Biological Activity
The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone, characterized by its unique structural components, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features several key structural elements:
- Piperazine moiety : Known for its versatility in drug design.
- Pyridazine ring : Often associated with various pharmacological activities.
- Pyrrole group : Frequently linked to neuroprotective effects.
- m-Tolyl substituent : Potentially influencing lipophilicity and receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range (0.75–4.15 µM) .
- Mechanisms of Action : It appears to induce apoptosis and inhibit angiogenesis through diverse molecular pathways, including tubulin polymerization and protein kinase signaling .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Broad-Spectrum Efficacy : Preliminary tests indicate activity against both bacterial and viral pathogens, suggesting potential for development as an antiviral or antibacterial agent .
Neuroprotective Effects
Given the presence of the pyrrole ring, there is speculation regarding its neuroprotective properties:
- Mechanistic Insights : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, indicating a possible avenue for research in neurodegenerative diseases .
Case Studies
- In Vivo Efficacy : In a study involving a breast cancer mouse model, derivatives of compounds related to this compound demonstrated substantial tumor growth inhibition without systemic toxicity, highlighting their therapeutic potential .
- Structure Activity Relationship (SAR) : Detailed SAR analyses have shown that modifications on the piperazine and pyridazine rings can significantly enhance biological activity, guiding future synthetic efforts .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are derived from patent literature (), which describes derivatives with imidazo-pyrrolo-pyrazine or pyrimidine cores. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Target/Activity |
|---|---|---|---|
| (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone | Pyridazine | 1H-pyrrole, m-tolyl methanone | Kinase inhibition (hypothesized) |
| 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone | Imidazo-pyrrolo-pyrazine | Tetrahydro-2H-pyran-4-yl, methylpiperidine | CNS disorders (e.g., epilepsy) |
| 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone | Imidazo-pyrrolo-pyrazine | Pyrimidin-2-yl, methylpiperidine | Anticancer (kinase selectivity) |
Key Observations
- Core Heterocycles: The pyridazine core in the target compound contrasts with the fused imidazo-pyrrolo-pyrazine systems in analogs.
- Substituent Effects: The m-tolyl methanone group may enhance lipophilicity compared to the pyrimidin-2-yl or tetrahydro-2H-pyran-4-yl groups in analogs, influencing blood-brain barrier penetration or metabolic stability.
- Synthetic Complexity : The target compound’s synthesis likely requires fewer steps than the imidazo-pyrrolo-pyrazine derivatives, which involve intricate ring-fusion reactions.
Pharmacological Considerations
In contrast, the imidazo-pyrrolo-pyrazine analogs in are optimized for CNS penetration due to their reduced polarity, as seen in the tetrahydro-2H-pyran-4-yl substituent .
Notes and Limitations
- Evidence Gaps: The provided materials lack explicit pharmacological or crystallographic data (e.g., binding assays or X-ray structures) for the target compound.
- Patent-Based Analysis : The structural comparison relies on patent disclosures (), which often omit detailed mechanistic or clinical data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
